2-(4-Methoxycyclohexyl)propan-1-amine
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Description
“2-(4-Methoxycyclohexyl)propan-1-amine” is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.284. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through transaminase-mediated synthesis . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its molecular formula, C10H21NO. It contains a cyclohexyl group (a six-membered carbon ring) with a methoxy group (OCH3) attached at the 4th position. The propan-1-amine part of the molecule consists of a three-carbon chain with the amine group (-NH2) attached at one end.Chemical Reactions Analysis
Amines, including “this compound”, are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with halogenoalkanes . They can also react with aldehydes or ketones to form imines . The specific reactions that “this compound” undergoes would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
Amines, including “this compound”, are known to have certain physical and chemical properties. They can act as weak organic bases, and their basicity can influence their solubility in water . The specific physical and chemical properties of “this compound” would depend on its specific structure and the conditions it is under.Mechanism of Action
Properties
IUPAC Name |
2-(4-methoxycyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGZTZHXMFEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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